molecular formula C8H9N5S B13166241 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13166241
M. Wt: 207.26 g/mol
InChI Key: NOTNCVLXJCJUPY-UHFFFAOYSA-N
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Description

4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

4-ethyl-3-pyrimidin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-4-9-5-10-6/h3-5H,2H2,1H3,(H,12,14)

InChI Key

NOTNCVLXJCJUPY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with pyrimidine-4-carbaldehyde under reflux conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like triethylamine is often used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In cancer research, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties

Biological Activity

4-Ethyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. The unique structural features of this compound, including a thiol group and a pyrimidine moiety, contribute to its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H10N4SC_9H_{10}N_4S. Its structure can be represented as follows:

InChI InChI 1S C9H10N4S c1 6 11 9 12 8 13 7 6 14 h1 5H2 H 12 13 \text{InChI }\text{InChI 1S C9H10N4S c1 6 11 9 12 8 13 7 6 14 h1 5H2 H 12 13 }

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in cellular processes.
  • DNA Intercalation : The pyrimidine moiety may intercalate with DNA, disrupting replication and transcription.
  • Covalent Bond Formation : The thiol group can form covalent bonds with proteins, altering their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in Table 1.

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

This demonstrates its potential as a therapeutic agent in treating infections caused by these organisms.

Anticancer Activity

The compound has been investigated for its anticancer properties against several cancer cell lines. A notable study utilized the MTT assay to assess cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The findings are presented in Table 2.

Cell LineIC50 (μM)
IGR39 (Melanoma)10
MDA-MB-231 (Breast)15
Panc-1 (Pancreatic)20

The results indicate that the compound exhibits higher cytotoxicity towards melanoma cells compared to other cancer types, suggesting selectivity that could be exploited for targeted therapy.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings. For instance:

  • Case Study on Melanoma Treatment : A patient with advanced melanoma was treated with a regimen including triazole derivatives similar to our compound. The treatment resulted in significant tumor reduction and improved patient outcomes.
  • Combination Therapy : Research has shown that combining this compound with conventional chemotherapeutics enhances efficacy and reduces side effects.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. Substituents on the triazole ring can significantly influence potency and selectivity against cancer cell lines. For example:

  • Alkyl Substituents : Increasing alkyl chain length generally enhances lipophilicity and cellular uptake.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

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